molecular formula C27H27N3O6S3 B2893135 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 864977-16-2

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2893135
CAS No.: 864977-16-2
M. Wt: 585.71
InChI Key: LCADPBIUWURBPW-DQSJHHFOSA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a tetrahydroquinoline ring, and multiple sulfonyl and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrahydroquinoline intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Tetrahydroquinoline Intermediate: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Coupling Reaction: The benzothiazole and tetrahydroquinoline intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and sulfonyl groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the benzothiazole and tetrahydroquinoline rings, potentially leading to the formation of dihydro or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydro or fully reduced derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The benzothiazole and tetrahydroquinoline rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

    N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide: shares structural similarities with other benzothiazole and tetrahydroquinoline derivatives, such as:

Uniqueness: The unique combination of benzothiazole and tetrahydroquinoline rings, along with the specific positioning of sulfonyl and methoxy groups, distinguishes this compound from others

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S3/c1-36-17-16-29-24-14-13-22(38(2,32)33)18-25(24)37-27(29)28-26(31)20-9-11-21(12-10-20)39(34,35)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCADPBIUWURBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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